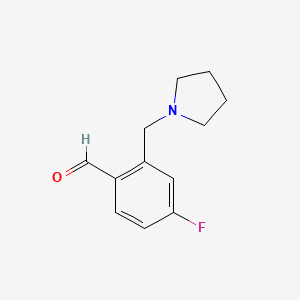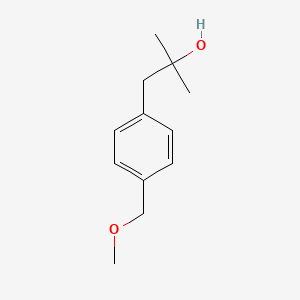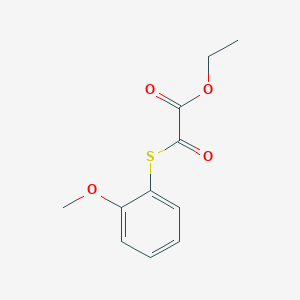
4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzaldehyde is a fluorinated aromatic aldehyde with a pyrrolidine moiety. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and potential biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-fluorobenzaldehyde as the starting material.
Reaction Steps: The key steps involve the formation of the pyrrolidine ring through a nucleophilic substitution reaction.
Conditions: The reaction is usually carried out under acidic or basic conditions, depending on the specific synthetic route chosen.
Industrial Production Methods:
Scale-Up: The industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Purification: Purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The fluorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The pyrrolidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzoic acid.
Reduction Products: 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzyl alcohol.
Substitution Products: Various substituted pyrrolidines depending on the nucleophile used.
Chemistry:
Synthetic Intermediate: Used as a building block in the synthesis of more complex molecules.
Catalyst: Potential use as a catalyst in organic reactions.
Biology:
Biological Activity: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine:
Drug Development: Studied for its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases involving the central nervous system.
Industry:
Material Science:
作用機序
The mechanism by which 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom and the pyrrolidine ring play crucial roles in these interactions, affecting the compound's binding affinity and biological activity.
類似化合物との比較
4-Fluoro-2-(piperidin-1-ylmethyl)benzaldehyde: Similar structure but with a piperidine ring instead of pyrrolidine.
3-Fluoro-2-(pyrrolidin-1-ylmethyl)benzaldehyde: Similar structure but with the fluorine atom at a different position.
Uniqueness:
Fluorine Position: The position of the fluorine atom in 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzaldehyde is unique and affects its chemical reactivity and biological activity.
Pyrrolidine Ring: The presence of the pyrrolidine ring contributes to its distinct chemical properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and potential biological activities make it a valuable compound for further research and development.
特性
IUPAC Name |
4-fluoro-2-(pyrrolidin-1-ylmethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c13-12-4-3-10(9-15)11(7-12)8-14-5-1-2-6-14/h3-4,7,9H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBNKAXEYPJSTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC(=C2)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














